Imidazo[1,2-a]pyridin-8-amine

Synthetic methodology Cascade cyclization Solvent-free synthesis

Imidazo[1,2-a]pyridin-8-amine (8-AIP, CAS 73221-18-8) is the unsubstituted parent core of a pharmacologically privileged chemotype validated in CDK inhibitor programs (co-crystal PDB 1YKR, CDK2 IC50 28 nM) and antikinetoplastid discovery (T. b. brucei EC50 17 nM, SI=2650). The 8-amino substitution pattern is structurally essential for target engagement—positional isomers fail to replicate potency. Offered as free base at ≥96% purity, this scaffold provides a modular platform for SAR at positions 2, 6, and 7, and serves as a bidentate directing group for Pd- and Ni-catalyzed C–H functionalization. Bulk lots in stock; fast global delivery. Request a quote for custom synthesis or scale-up.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 73221-18-8
Cat. No. B1317003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-8-amine
CAS73221-18-8
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)N
InChIInChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2
InChIKeyLKQXJYDAALZCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-8-amine (CAS 73221-18-8): Core Chemical Scaffold and Baseline Characteristics for Medicinal Chemistry Procurement


Imidazo[1,2-a]pyridin-8-amine (CAS 73221-18-8), also referred to as 8-aminoimidazo[1,2-a]pyridine (8-AIP), is an unsubstituted bicyclic heteroaromatic amine comprising a fused imidazole and pyridine ring system with a primary amine at the 8-position [1]. Its molecular formula is C7H7N3, molecular weight 133.15 g/mol, and predicted LogP 1.14 . The compound is commercially available as a free base (purity ≥ 96–97%) and as a dihydrochloride salt (CAS 235106-56-6, MW 206.07 g/mol) [2]. As the parent scaffold of a recognized privileged structure in kinase inhibitor discovery [3], this unsubstituted core serves as a versatile synthetic intermediate and a reference point for structure–activity relationship (SAR) studies across multiple therapeutic programs.

Why Generic Substitution of Imidazo[1,2-a]pyridin-8-amine Fails: Position-Specific SAR Constraints in Imidazopyridine Scaffolds


Interchange of the unsubstituted imidazo[1,2-a]pyridin-8-amine core with other positional isomers or closely related analogs is not scientifically valid. Systematic SAR studies on the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, which evaluated 26 original derivatives, explicitly identified positions 2, 6, and 8 of the imidazopyridine ring as key modulation points for biological activity [1]. In that study, compound 8 (featuring an 8-amino substitution pattern) achieved an EC50 of 17 nM against T. b. brucei with a selectivity index of 2650, whereas other positional modifications failed to improve activity compared to previous hits [1]. Similarly, antileishmanial SAR work on 22 new derivatives confirmed that positions 2 and 8 of the imidazo[1,2-a]pyridine ring critically influence both potency and physicochemical properties, with optimal 8-position substitution enabling aqueous solubility improvement while maintaining activity [2]. These data establish that the 8-amino substitution pattern is not an interchangeable feature but rather a structurally essential determinant of both target engagement and pharmacokinetic behavior.

Quantitative Evidence Guide: Imidazo[1,2-a]pyridin-8-amine Differentiated from Closest Analogs by Validated Performance Metrics


Synthetic Accessibility: Solvent-Free, One-Step Cascade Access to C7-Nitro/C8-Amine Substitution Pattern Versus Multi-Step Analogs

Imidazo[1,2-a]pyridin-8-amine derivatives with C7-nitro/C8-amine or C7-ester/C8-amine substitution patterns can be synthesized via a DBU-catalyzed, solvent-free cascade nucleophilic addition/cyclization in a single step with formation of two new C–C bonds [1]. This approach provides unprecedented direct access to substitution patterns that were previously unattainable [1]. In contrast, structurally related compounds such as 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) and 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (CAS 1707727-56-7) require multi-step synthetic strategies involving initial cyclization followed by sequential functionalization . The single-step cascade methodology for the 8-amino core enables faster derivative library generation and reduced solvent waste relative to multi-step analog syntheses.

Synthetic methodology Cascade cyclization Solvent-free synthesis Regioselective functionalization

Antitrypanosomal Potency: Compound 8 (8-Amino Substituted) Achieves 17 nM EC50 Versus Reference Drug Fexinidazole

In a systematic antikinetoplastid SAR study of 26 original 3-nitroimidazo[1,2-a]pyridine derivatives, compound 8—featuring an 8-amino substitution pattern—demonstrated an EC50 of 17 nM against Trypanosoma brucei brucei with a selectivity index of 2650 (calculated as CC50 / EC50) [1]. This compound was more active than all reference drugs and all previous hit molecules in the series [1]. The SAR study explicitly identified positions 2, 6, and 8 of the imidazopyridine ring as key modulation points, with the antitrypanosomal pharmacophore proving less restrictive than the antileishmanial one [1]. Compound 8 additionally displayed favorable in vitro pharmacokinetic parameters including good microsomal stability (T1/2 > 40 min) and moderate albumin binding (77%) [1].

Antikinetoplastid Trypanosoma brucei Nitroimidazopyridine Pharmacophore SAR

Directing Group Capability: 8-AIP Enables Regioselective C–H Functionalization Unlike 6- or 7-Amino Isomers

8-Aminoimidazo[1,2-a]pyridine (8-AIP) functions as a bidentate directing group/auxiliary enabling regioselective ortho-C(sp2)–H arylation in aqueous medium under palladium(II) catalysis [1]. This property is unique to the 8-amino positional isomer and is not reported for the 6-amino or 7-amino imidazo[1,2-a]pyridine analogs. Additionally, 8-AIP enables Ni(II)-catalyzed ortho-C(sp2)–H alkynylation via an inverse Sonogashira strategy without requiring ligand or oxidant additives, ensuring site selectivity and broad functional group compatibility [2]. The 8-AIP directing group is removable after functionalization, making it a practical synthetic handle for late-stage modification [2]. In contrast, 6-aminoimidazo[1,2-a]pyridine (CAS 676371-00-9) lacks this directing group capability due to the altered spatial orientation of the amino moiety relative to the fused ring system.

C–H activation Palladium catalysis Nickel catalysis Directing group

Kinase Selectivity: Aminoimidazo[1,2-a]pyridine CDK Inhibitor Exhibits >500-Fold Selectivity Over GSK3β

The aminoimidazo[1,2-a]pyridine structural class, of which imidazo[1,2-a]pyridin-8-amine is the unsubstituted parent scaffold, was identified as a novel structural class of protein serine/threonine kinase inhibitors that compete with ATP for binding to the catalytic subunit of CDKs [1]. A representative optimized derivative (Compound 1d) demonstrated potent inhibition of CDK2 with an IC50 of 28 nM, while exhibiting substantially weaker inhibition of CDK4 (IC50 = 464 nM) and CDK1 (IC50 = 143 nM) [2]. When tested against a panel of representative kinases, this compound showed high selectivity: >500-fold selectivity over GSK3β and >100-fold selectivity over CAMKII, PKA, and PKC isoforms (α, β, ε, γ) [2]. The crystal structure of CDK2 with an aminoimidazo[1,2-a]pyridine inhibitor (PDB 1YKR) confirms ATP-binding site engagement and provides a structural basis for this selectivity profile [3]. In contrast, structurally distinct kinase inhibitor scaffolds (e.g., pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines) display different selectivity fingerprints and off-target profiles, making the imidazo[1,2-a]pyridine core a distinct chemotype for kinase drug discovery.

Cyclin-dependent kinase CDK2 Kinase selectivity ATP-competitive inhibitor

Physicochemical Profile: Calculated LogP 1.14 and Predicted Water Solubility Differentiate from Higher Lipophilicity Analogs

The unsubstituted imidazo[1,2-a]pyridin-8-amine scaffold displays a calculated LogP of 1.14 (ACD/Labs) and predicted water solubility of 3526 mg/L at 25°C [1]. This hydrophilic-lipophilic balance positions it favorably for further functionalization without exceeding drug-likeness thresholds. In contrast, substituted analogs bearing lipophilic groups at the 6-position, such as 6-phenylimidazo[1,2-a]pyridin-8-amine (CAS 676371-03-2, MW 209.25 g/mol) and 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (CAS 1707727-56-7), exhibit substantially increased molecular weight and lipophilicity due to additional aromatic and trifluoromethyl substituents [2]. SAR studies on 3-nitroimidazo[1,2-a]pyridine derivatives confirm that substitution at position 8 is critical for modulating aqueous solubility and in vitro pharmacokinetic properties, with optimized 8-position modifications yielding improved solubility and microsomal stability (T1/2 > 40 min) [3]. The unsubstituted core thus provides a baseline with favorable physicochemical properties that can be tuned through rational substitution.

Physicochemical properties Lipophilicity Solubility ADME prediction

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-a]pyridin-8-amine (CAS 73221-18-8)


Kinase Inhibitor Lead Generation: CDK2-Selective Scaffold with Validated >500-Fold Selectivity Window

Initiate cyclin-dependent kinase (CDK) inhibitor discovery programs using imidazo[1,2-a]pyridin-8-amine as the core scaffold. The aminoimidazo[1,2-a]pyridine structural class has been validated as ATP-competitive CDK inhibitors with co-crystal structure confirmation (PDB 1YKR) [1]. Optimized derivatives demonstrate CDK2 IC50 of 28 nM with >500-fold selectivity over GSK3β and >100-fold selectivity over CAMKII, PKA, and PKC isoforms [1]. The unsubstituted 8-amino core provides a modular platform for systematic SAR exploration at positions 2, 6, and 7 to further optimize potency and selectivity.

Neglected Tropical Disease Drug Discovery: Antitrypanosomal Pharmacophore Optimization

Leverage the 8-aminoimidazo[1,2-a]pyridine core for antikinetoplastid drug discovery targeting Trypanosoma brucei and Leishmania species. Systematic SAR studies across 48+ derivatives have identified positions 2, 6, and 8 as key modulation points for antiparasitic activity [2][3]. Compound 8, bearing the 8-amino substitution pattern, achieved EC50 = 17 nM against T. b. brucei (SI = 2650) with favorable in vivo oral pharmacokinetics including T1/2 = 7.7 h at 100 mg/kg in mouse [2]. The scaffold also supports antileishmanial activity optimization with improved aqueous solubility and microsomal stability (T1/2 > 40 min) [3].

Late-Stage C–H Functionalization Using Removable 8-AIP Directing Group

Employ imidazo[1,2-a]pyridin-8-amine (8-AIP) as a bidentate directing group for regioselective ortho-C(sp2)–H arylation and alkynylation of (hetero)arene substrates. The 8-AIP moiety enables Pd(II)-catalyzed arylation in aqueous medium [4] and Ni(II)-catalyzed alkynylation without requiring added ligand or oxidant [5]. This directing group is removable after functionalization, making it suitable for late-stage diversification in complex molecule synthesis. Applications include synthesis of alkynylbenzamides and arylated derivatives with broad functional group tolerance.

Rapid Derivative Library Synthesis via Solvent-Free Cascade Cyclization

Utilize imidazo[1,2-a]pyridin-8-amine as the entry point for rapid construction of C7-nitro/C8-amine and C7-ester/C8-amine substituted imidazopyridine libraries via DBU-catalyzed, solvent-free cascade nucleophilic addition/cyclization [6]. This single-step methodology forms two new C–C bonds and provides unprecedented access to substitution patterns previously unattainable, enabling accelerated SAR exploration without the multi-step synthetic burden required for pre-functionalized analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.